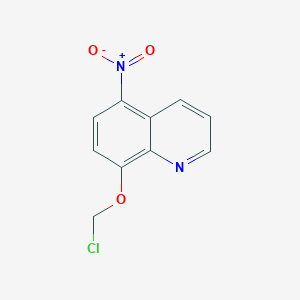

8-(Chloromethoxy)-5-nitro-quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

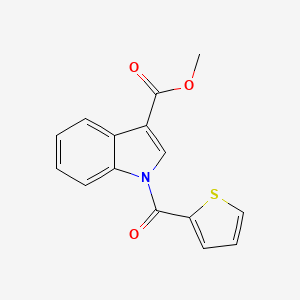

The compound “8-(Chloromethoxy)-5-nitro-quinoline” is a quinoline derivative. Quinolines are aromatic compounds that consist of a benzene ring fused to a pyridine ring . This particular compound has a chloromethoxy group at the 8th position and a nitro group at the 5th position.

Molecular Structure Analysis

The molecular structure of “8-(Chloromethoxy)-5-nitro-quinoline” would consist of a quinoline backbone with a chloromethoxy group (-OCH2Cl) attached at the 8th carbon and a nitro group (-NO2) attached at the 5th carbon .Chemical Reactions Analysis

The reactivity of “8-(Chloromethoxy)-5-nitro-quinoline” would likely be influenced by the electron-withdrawing nitro group and the electron-donating methoxy group . The chloromethoxy group could potentially undergo nucleophilic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of “8-(Chloromethoxy)-5-nitro-quinoline” would be influenced by its functional groups . The nitro group is a strong electron-withdrawing group, which could increase the acidity of nearby protons. The chloromethoxy group could make the compound susceptible to nucleophilic attack.科学的研究の応用

Crystallography and Structural Studies

Quinoline derivatives have been extensively studied for their crystal structures, providing insights into their reactivity and pharmacological interest. The research on nitrated isomers of quinoline compounds reveals that the position and orientation of substituents significantly influence the molecular geometry and intermolecular interactions. These structural insights are crucial for understanding the biological activity and cytotoxicity of these compounds (Sopková-de Oliveira Santos et al., 2008).

Corrosion Inhibition

Quinoline derivatives have been identified as effective corrosion inhibitors for metals. Studies on the corrosion protection effect of quinoline derivatives on aluminium alloys in saline solutions demonstrate their potential to form protective films on metal surfaces, which retard the anodic electrochemical processes. This application is particularly relevant for extending the lifespan of metal components in corrosive environments (Wang et al., 2015).

Synthesis and Chemical Reactions

Research into the synthesis of polyfluorinated aminoquinolines via nitroquinolines outlines methodologies for transforming quinoline compounds. These studies not only enhance our understanding of quinoline reactivity but also propose novel approaches for accessing aminoquinolines that are not available through other methods, thereby expanding the toolkit available for chemical synthesis (Skolyapova et al., 2018).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

8-(chloromethoxy)-5-nitroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O3/c11-6-16-9-4-3-8(13(14)15)7-2-1-5-12-10(7)9/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGZECKJLHQYBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)OCCl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Chloromethoxy)-5-nitro-quinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2860214.png)

![2-(3-Methoxyphenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2860215.png)

![8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride](/img/structure/B2860218.png)

![N-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2860221.png)

![2-[3-(Oxolan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine;dihydrochloride](/img/structure/B2860224.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2860226.png)

![2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2860227.png)

![methyl N-[(Z)-1-(4-phenylsulfanylphenyl)ethylideneamino]carbamate](/img/structure/B2860229.png)

![(E)-2-(4-(3-(3-methoxyphenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2860230.png)

![3-chloro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2860233.png)